molecular formula C7H7BrF3N3O B11520403 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide

Cat. No.: B11520403
M. Wt: 286.05 g/mol
InChI Key: AZIFKGZRRJXJFR-UHFFFAOYSA-N
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Description

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical addition followed by intramolecular cyclization, which affords the pyrazole skeleton under mild conditions with wide group tolerance . The trifluoromethyl group can be introduced via radical trifluoromethylation, a process that has seen significant advancements in recent years .

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis routes, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the substituents on the pyrazole ring.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield an amide derivative.

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide exerts its effects would depend on its specific interactions with molecular targets. The trifluoromethyl group, in particular, is known to enhance the lipophilicity of compounds, allowing them to diffuse more easily into cells . This property could be leveraged to design compounds with improved bioavailability and efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is unique due to the combination of its substituents and the pyrazole ring. This structure imparts specific chemical properties that can be exploited in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H7BrF3N3O

Molecular Weight

286.05 g/mol

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide

InChI

InChI=1S/C7H7BrF3N3O/c1-3-5(8)6(7(9,10)11)13-14(3)2-4(12)15/h2H2,1H3,(H2,12,15)

InChI Key

AZIFKGZRRJXJFR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)N)C(F)(F)F)Br

Origin of Product

United States

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